molecular formula C12H16O3 B14600271 (3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol CAS No. 61211-99-2

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol

Cat. No.: B14600271
CAS No.: 61211-99-2
M. Wt: 208.25 g/mol
InChI Key: RKPMAQXONLAGBG-UHFFFAOYSA-N
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Description

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound features a phenyl group and a methyl group attached to the dioxane ring, making it a unique derivative of dioxane.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol can be synthesized through the acetalization of carbonyl compounds with diols. One common method involves the reaction of a phenyl-substituted ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of phenyl-substituted carbonyl compounds.

    Reduction: Formation of phenyl-substituted alcohols.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

61211-99-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-methyl-3-phenyl-1,4-dioxan-2-yl)methanol

InChI

InChI=1S/C12H16O3/c1-12(10-5-3-2-4-6-10)11(9-13)14-7-8-15-12/h2-6,11,13H,7-9H2,1H3

InChI Key

RKPMAQXONLAGBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCO1)CO)C2=CC=CC=C2

Origin of Product

United States

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